BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 5-lodo-2-methyil-
1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-lodo-2-methyl-1,3-benzothiazole

Cat. No.: B1298452

CAS Number: 90414-61-2

This technical guide provides a comprehensive overview of 5-lodo-2-methyl-1,3-
benzothiazole, a key heterocyclic building block in medicinal chemistry and drug discovery.
The document is intended for researchers, scientists, and professionals in the field of drug
development, offering detailed information on its chemical properties, synthesis, and its role as
a scaffold for potent kinase inhibitors.

Chemical and Physical Properties

5-lodo-2-methyl-1,3-benzothiazole is a solid compound, appearing as a white to light yellow
substance.[1] It is characterized by the presence of an iodine atom on the benzene ring of the
2-methylbenzothiazole core structure. This iodo-substitution provides a reactive handle for
further chemical modifications, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 5-lodo-2-methyl-1,3-benzothiazole
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Property Value Reference
CAS Number 90414-61-2 [2]
Molecular Formula CsHsINS [1][3]
Molecular Weight 275.11 g/mol [1]
Appearance White to light yellow solid [1]

Storage Conditions 2-8°C, Protect from light [1]

Synthesis and Experimental Protocols

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.
[4] A common and effective method involves the condensation of a 2-aminothiophenol with a
carboxylic acid or its derivative.[4] While a specific detailed protocol for 5-lodo-2-methyl-1,3-
benzothiazole is not readily available in the searched literature, a general synthetic approach
can be inferred.

General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles:

A mixture of the appropriately substituted 2-aminothiophenol (1 equivalent) and a carboxylic
acid or aldehyde (1 equivalent) is heated, often in the presence of a catalyst and a suitable
solvent.[4] For the synthesis of 5-lodo-2-methyl-1,3-benzothiazole, the starting materials
would be 2-amino-4-iodothiophenol and acetic acid or a derivative thereof. The reaction
progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the
reaction mixture is worked up, which may involve neutralization, extraction with an organic
solvent, and drying. The crude product is then purified, commonly by column chromatography
or recrystallization, to yield the desired 2-substituted benzothiazole.[4]

Diagram 1: General Synthesis of 2-Substituted Benzothiazoles
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Caption: General reaction scheme for the synthesis of 2-substituted benzothiazoles.

Spectroscopic Data

Detailed spectroscopic data for 5-lodo-2-methyl-1,3-benzothiazole is crucial for its

identification and characterization. While specific spectra for this compound were not found in

the provided search results, representative data for similar benzothiazole derivatives are

available and can provide an indication of the expected spectral features.

Table 2: Expected Spectroscopic Data for 5-lodo-2-methyl-1,3-benzothiazole
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Technique Expected Features

Aromatic protons in the range of 7-8 ppm, a

1H NMR
singlet for the methyl group around 2.5 ppm.
Aromatic carbons in the range of 110-155 ppm,

13C NMR a signal for the methyl carbon around 20 ppm,
and a quaternary carbon signal for the C-I bond.

M s A molecular ion peak corresponding to the

ass Spec.
P molecular weight (275.11 g/mol ).
R Characteristic peaks for C=N stretching, C-S

stretching, and aromatic C-H stretching.

Applications in Drug Development: A Scaffold for
Kinase Inhibitors

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a
structural motif that is frequently found in biologically active compounds.[5] 5-lodo-2-methyl-
1,3-benzothiazole, in particular, serves as a key starting material for the synthesis of potent
kinase inhibitors, which are a major class of targeted cancer therapies.

Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell
proliferation, differentiation, and survival.[6][7] Mutations in genes of this pathway, particularly
RAS and RAF, are common drivers of various cancers.[6][8] Consequently, inhibiting kinases
within this pathway, such as RAF kinases (A-RAF, B-RAF, and c-RAF), is a key therapeutic
strategy.[9]

Diagram 2: The RAS-RAF-MEK-ERK Signaling Pathway
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Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and the point of inhibition.

Derivatives of 5-lodo-2-methyl-1,3-benzothiazole have been investigated as pan-RAF
inhibitors, meaning they can inhibit multiple forms of the RAF kinase. The iodine atom at the 5-
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position allows for the introduction of various substituents through cross-coupling reactions,
enabling the optimization of potency and selectivity of the inhibitor.

Inhibition of the BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of
Chronic Myeloid Leukemia (CML).[10][11] It drives the uncontrolled proliferation of white blood
cells by activating several downstream signaling pathways, including the RAS-RAF-MEK-ERK
and PI3K/AKT pathways.[10][12]

Diagram 3: The BCR-ABL Signaling Pathway
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Caption: Overview of the BCR-ABL signaling pathway and therapeutic intervention.

Benzothiazole-based compounds have been developed as potent inhibitors of the BCR-ABL
kinase. The versatility of the benzothiazole scaffold allows for the design of molecules that can
effectively target the ATP-binding site of the kinase, thereby blocking its activity and halting the
downstream signaling that leads to leukemia.
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Conclusion

5-lodo-2-methyl-1,3-benzothiazole is a fundamentally important molecule in the landscape of
modern drug discovery. Its chemical properties, particularly the presence of a reactive iodine
atom, make it an ideal starting point for the synthesis of complex molecules with significant
therapeutic potential. Its role as a scaffold for potent and selective kinase inhibitors targeting
critical cancer-driving pathways like RAS-RAF-MEK-ERK and BCR-ABL underscores its value
to the scientific community. Further research into the synthesis and application of derivatives of
5-lodo-2-methyl-1,3-benzothiazole is likely to yield novel and effective therapeutic agents for
a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [An In-depth Technical Guide to 5-lodo-2-methyl-1,3-
benzothiazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298452#5-iodo-2-methyl-1-3-benzothiazole-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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